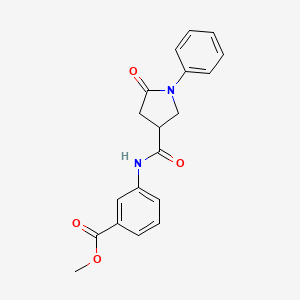
Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate”, involves various methods. One common method is the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors . The choice of method depends on the specific requirements of the synthesis .Molecular Structure Analysis
The molecular structure of “Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate” can be represented by the InChI code:1S/C12H13NO3/c1-16-12(15)9-7-11(14)13(8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
“Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate” has a molecular weight of 219.24 . Its melting point is between 68-73 degrees Celsius . The compound’s purity, storage temperature, and physical form can vary depending on the specific product .Applications De Recherche Scientifique
Anti-Cancer Activity
A study by Soni et al. (2015) involved the synthesis and evaluation of novel quinuclidinone derivatives, including compounds related to Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate, as potential anti-cancer agents. These compounds showed promising anti-proliferative effects against A549 and L132 cell lines, with some analogues exhibiting potent activity. The study highlights the potential of these compounds in developing new cancer therapies, emphasizing their anti-cancer efficacy and compatibility with blood (Soni, Sanghvi, Devkar, & Thakore, 2015).
HIV-1 Inhibition
Research by Tamazyan et al. (2007) explored the potential of a compound structurally similar to Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate as an anti-human immunodeficiency virus type 1 (HIV-1) agent. The study focused on the compound's ability to inhibit the reverse transcriptase enzyme, a crucial target in HIV treatment. This research underlines the significance of such compounds in the development of new HIV-1 inhibitors (Tamazyan, Ayvazyan, Martirosyan, Harutyunyan, & Schinazi, 2007).
Synthesis of Heterocycles
Črček et al. (2012) reported on the parallel synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, showcasing a method to generate a variety of heterocyclic compounds efficiently. This work demonstrates the utility of Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate derivatives in synthesizing complex molecules, which could have applications in pharmaceuticals and material science (Črček, Baškovč, Grošelj, Kočar, Dahmann, Stanovnik, & Svete, 2012).
PARP Inhibition for Cancer Treatment
Penning et al. (2009) developed cyclic amine-containing benzimidazole carboxamide PARP inhibitors, related to Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate, showing high potency in inhibiting PARP enzymes. This study presents the compound's potential in cancer treatment, especially in enhancing the efficacy of existing therapies and in the development of novel cancer treatments (Penning, Zhu, Gandhi, Gong, Liu, Shi, Klinghofer, Johnson, Donawho, Frost, Bontcheva-Diaz, Bouska, Osterling, Olson, Marsh, Luo, & Giranda, 2009).
Material Science and Polymer Synthesis
Yang, Jikei, and Kakimoto (1999) explored the thermal polymerization of derivatives similar to Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate for creating hyperbranched aromatic polyamides. Their research contributes to the understanding of polymer synthesis processes and the development of new materials with potential applications in various industries (Yang, Jikei, & Kakimoto, 1999).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-25-19(24)13-6-5-7-15(10-13)20-18(23)14-11-17(22)21(12-14)16-8-3-2-4-9-16/h2-10,14H,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKDPMLEWKVPJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-oxo-1-phenylpyrrolidine-3-carboxamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

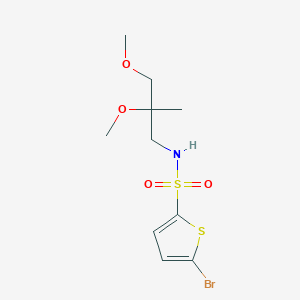
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone;hydrochloride](/img/structure/B2438989.png)
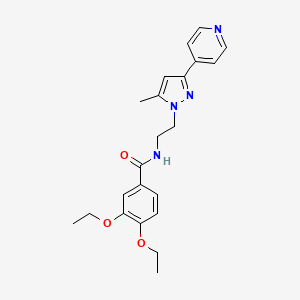

![N-[2-(4-Chlorophenyl)-1-pyridin-2-ylethyl]prop-2-enamide](/img/structure/B2438993.png)


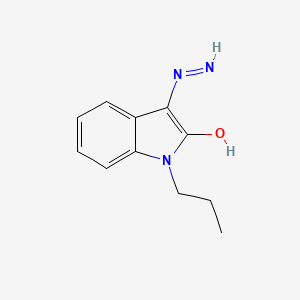
![2-[4-(5-chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2439004.png)
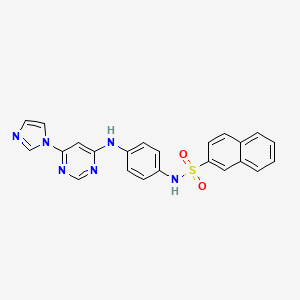
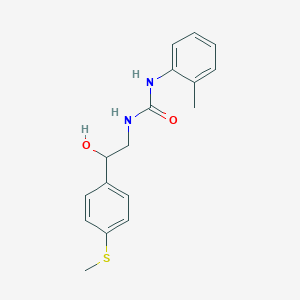
![[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B2439008.png)
![7-Fluoro-N-[2-[1-[(prop-2-enoylamino)methyl]cyclopropyl]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2439010.png)
![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2439011.png)